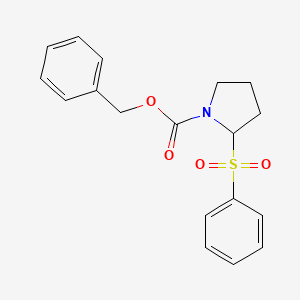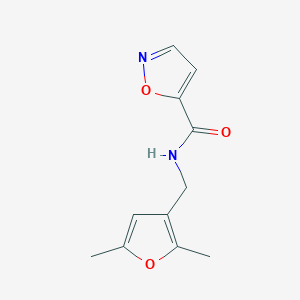![molecular formula C13H21NOS B2391150 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 1705337-60-5](/img/structure/B2391150.png)
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one, also known as RTI-126, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and cocaine addiction. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects.
Mecanismo De Acción
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels is believed to be responsible for its therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been shown to increase locomotor activity in animals, which is consistent with its dopamine reuptake inhibiting properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one in lab experiments is its potent dopamine reuptake inhibiting properties, which make it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is its potential for abuse, which must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one. One direction is to further explore its potential therapeutic applications in the treatment of various neurological disorders, including ADHD, Parkinson's disease, and cocaine addiction. Another direction is to study its potential for abuse and develop strategies to minimize its potential for abuse. Finally, further research is needed to fully understand the mechanism of action of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one and its effects on the brain.
Métodos De Síntesis
The synthesis of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one involves several steps, including the condensation of 3-methylthio-1,2,3,4-tetrahydroisoquinoline with methyl vinyl ketone, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-pentenoyl chloride to yield 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one.
Propiedades
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-3-4-5-13(15)14-10-6-7-11(14)9-12(8-10)16-2/h3,10-12H,1,4-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSWMFJZHDPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)




![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)

![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2391085.png)


![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)